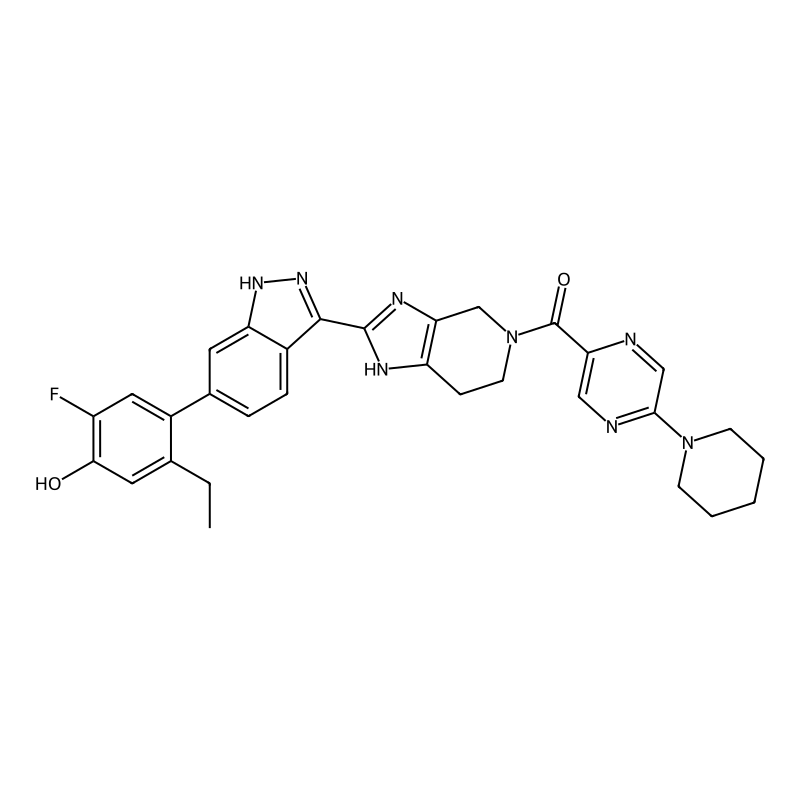

PF-06263276

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PF-06263276 is a highly potent, indazole-based pan-Janus kinase (JAK) inhibitor characterized by a unique Type 1.5 binding mode [1]. Developed specifically as a 'soft drug' candidate for localized administration, it features high unbound clearance driven by dual metabolic pathways (glucuronidation and CYP3A4)[1]. This targeted pharmacokinetic profile ensures robust local target engagement in tissues like the lungs and skin while maintaining negligible systemic exposure, making it a premier procurement choice for researchers engineering locally active anti-inflammatory formulations or studying tissue-restricted JAK/STAT pathway blockade [1].

Generic substitution with conventional systemically active pan-JAK inhibitors, such as tofacitinib, fundamentally fails in localized delivery models due to mismatched pharmacokinetic and binding profiles [1]. Standard Type 1 inhibitors possess long systemic half-lives and lower intrinsic clearance, which inevitably leads to unwanted systemic target engagement and immunosuppression when applied topically or via inhalation[1]. In contrast, PF-06263276’s Type 1.5 binding mode—accessing the kinase back pocket—confers extended cellular offset kinetics for sustained local efficacy, while its engineered metabolic lability guarantees rapid systemic clearance, a dual advantage that cannot be replicated by standard ATP-competitive substitutes[1].

Type 1.5 Binding Mode and Extended Cellular Washout Kinetics

PF-06263276 distinguishes itself from standard Type 1 JAK inhibitors (like tofacitinib) by utilizing a Type 1.5 binding mode that accesses the kinase back pocket and induces gatekeeper methionine movement without displacing the DFG motif [1]. This structural engagement translates to extended cellular duration of action, with the optimized indazole series demonstrating a prolonged pSTAT5 inhibition washout half-life (T1/2 = 6.5 h) compared to the rapid offset seen with conventional ATP-competitive Type 1 inhibitors [1].

| Evidence Dimension | Cellular pSTAT5 inhibition washout half-life |

| Target Compound Data | Extended duration of action (T1/2 = 6.5 h for the core indazole scaffold) |

| Comparator Or Baseline | Tofacitinib-like Type 1 inhibitors (rapid cellular washout, immediate recovery) |

| Quantified Difference | ~6.5-hour delay in pSTAT5 response recovery post-washout |

| Conditions | Cellular wash-out assay monitoring pSTAT5 response to IL-2 stimulation |

This extended local target engagement is critical for procurement in topical and inhaled formulation development, allowing sustained local efficacy despite rapid systemic clearance.

High Unbound Clearance for Localized Targeting (Soft Drug Profile)

To prevent systemic immunosuppression during localized delivery, PF-06263276 was engineered with dual metabolic liabilities (glucuronidation and CYP3A4 metabolism) [1]. Unlike systemically stable JAK inhibitors, PF-06263276 exhibits high unbound clearance, ensuring negligible oral absorption and an absence of circulating active metabolites in vivo, making it an optimal 'soft drug' reference compound [1].

| Evidence Dimension | Systemic exposure and active circulating metabolites |

| Target Compound Data | High unbound clearance, negligible systemic exposure, no active metabolites |

| Comparator Or Baseline | Systemic pan-JAK inhibitors (e.g., Tofacitinib) (low intrinsic clearance, sustained systemic plasma levels) |

| Quantified Difference | Complete elimination of circulating active metabolites vs. sustained systemic immunosuppressive levels |

| Conditions | In vivo pharmacokinetic profiling following topical/inhaled administration |

Procuring a compound with a validated 'soft drug' pharmacokinetic profile is essential for researchers developing locally acting (lung/skin) therapies without triggering systemic drug-drug interactions.

Potent In Vivo Local Target Engagement (Lung pSTAT3)

PF-06263276 demonstrates potent local target engagement in vivo when administered via the intratracheal route [1]. In a mouse pharmacodynamic model, it effectively blocked IL-6-induced pSTAT3 responses in the lung (mediated via the JAK1/JAK2 mechanism) with an ED50 of approximately 3 μg/animal, proving its viability as a highly active precursor for inhaled respiratory formulations [1].

| Evidence Dimension | In vivo lung pSTAT3 inhibition (ED50) |

| Target Compound Data | ED50 ~ 3 μg/animal |

| Comparator Or Baseline | Vehicle control (uninhibited pSTAT3 response) |

| Quantified Difference | Dose-related suppression of IL-6-elicited lung pSTAT3 increase |

| Conditions | Mouse pharmacodynamic model of IL-6-induced lung pSTAT3 response (intratracheal administration) |

This provides a quantitative in vivo benchmark for researchers selecting active pharmaceutical ingredients for localized respiratory disease models.

Broad Cytokine Suppression via Pan-JAK Inhibition in Human Whole Blood

As a potent pan-JAK inhibitor, PF-06263276 effectively suppresses multiple cytokine signaling pathways in human whole blood [1]. It demonstrates free IC50 values of 0.62 nM for IFNα (JAK1/TYK2), 2.1 nM for IL-6 (JAK1/JAK2), and 4.2 nM for IL-23 (JAK2/TYK2), confirming its broad-spectrum anti-inflammatory capability across different white blood cell subpopulations compared to highly selective single-isoform inhibitors [1].

| Evidence Dimension | Free IC50 for STAT phosphorylation inhibition |

| Target Compound Data | 0.62 nM (IFNα), 2.1 nM (IL-6), 4.2 nM (IL-23) |

| Comparator Or Baseline | Isoform-selective JAK inhibitors (which spare specific cytokine pathways) |

| Quantified Difference | Sub-5 nM suppression across multiple JAK-dimer-dependent cytokine pathways |

| Conditions | Human whole blood assays measuring pSTAT inhibition in specific leukocyte subpopulations |

This broad-spectrum, high-potency profile is ideal for researchers needing a comprehensive JAK/STAT pathway blockade in complex inflammatory models where single-isoform inhibition is insufficient.

Inhaled Formulation Development for Respiratory Diseases

Leveraging its high unbound clearance and potent local target engagement (ED50 ~ 3 μg/animal for lung pSTAT3 inhibition), PF-06263276 serves as a benchmark 'soft drug' API for dry powder or nebulized formulations targeting asthma and COPD without inducing systemic immunosuppression[1].

Topical Dermatological Research (Psoriasis and Atopic Dermatitis)

Due to its broad-spectrum pan-JAK inhibition (including sub-5 nM free IC50s for IL-23 and IL-6) and lack of circulating active metabolites, this compound is the optimal reference material for modeling topical treatments that block skin-relevant cytokines locally [1].

Type 1.5 Kinase Inhibitor Structural Modeling

Because PF-06263276 utilizes a Type 1.5 binding mode that accesses the kinase back pocket and induces gatekeeper methionine movement, it is a highly valuable procurement choice for X-ray crystallography and structure-based drug design studies aiming to achieve extended cellular offset kinetics [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

Explore Compound Types